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Azetidine-3,3-dicarbonitrile hydrochloride

Cat. No.: B8221825
M. Wt: 143.57 g/mol
InChI Key: QMAJKTAUBCFWIK-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Modern Organic Chemistry

Four-membered heterocycles, such as azetidines, are crucial components in the synthesis of a wide array of more complex molecules and are integral to numerous biologically active compounds. researchgate.netrsc.org Their inherent ring strain influences chemical reactivity, while the presence of a heteroatom imparts specific electronic and conformational properties. researchgate.net In medicinal chemistry, the rigid, three-dimensional structure of the azetidine (B1206935) ring is often exploited to create conformationally restricted analogues of bioactive molecules, which can lead to improved potency and pharmacokinetic profiles. nih.govnih.gov Consequently, the azetidine moiety is found in several approved drugs and is a promising component in the development of treatments for various diseases. rsc.orgtechnologynetworks.com

Historical Perspectives on Azetidine Chemistry

The study of azetidine chemistry dates back to the late 19th century. The first synthesis of the parent compound, azetidine, was reported in 1888. rsc.org Initially, azetidines were often considered mere analogues of the more strained and reactive three-membered aziridines. However, the discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, sparked increased interest in this unique heterocyclic system. rsc.orgwikipedia.org Over the past few decades, significant progress has been made in the development of synthetic methodologies for creating diversely functionalized azetidines. jmchemsci.commagtech.com.cnorganic-chemistry.orgfrontiersin.org These advancements include innovative cyclization strategies, ring contractions, and cycloaddition reactions that have made this class of compounds more accessible for research and development. rsc.orgmagtech.com.cn

Conformational and Energetic Considerations of the Azetidine Ring

Unlike planar aromatic systems, the saturated four-membered azetidine ring is not flat. It adopts a puckered or bent conformation to alleviate some of the inherent angular strain. nih.govrsc.org This puckering is a dynamic process, and the ring can invert between different puckered conformations. The specific conformation and the energy barrier to inversion are influenced by the nature and position of substituents on the ring. nih.govresearchgate.net

The defining characteristic of the azetidine ring is its significant strain energy, which dictates its chemical behavior. researchwithrutgers.comresearchgate.net This strain arises from the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°. The reactivity of azetidines is largely driven by the release of this strain in ring-opening reactions. researchwithrutgers.comnih.gov However, the azetidine ring is considerably more stable than its three-membered counterpart, aziridine (B145994), which makes azetidines easier to handle and isolate while still being reactive enough to participate in useful chemical transformations. rsc.orgrsc.org This balance of stability and strain-driven reactivity is key to its utility in synthesis. researchgate.net The additional energy that can be released upon the opening of the strained ring system is also a feature of interest in the development of energetic materials. nih.gov

The properties of azetidine are best understood when compared to other saturated nitrogen heterocycles (azacycloalkanes) of different ring sizes, namely aziridine (three-membered), pyrrolidine (B122466) (five-membered), and piperidine (B6355638) (six-membered). The ring strain is the most critical differentiating factor. researchgate.net Aziridines possess a very high ring strain, making them highly reactive and often unstable. rsc.org In contrast, the five-membered pyrrolidine ring is almost strain-free, rendering it much less reactive. researchgate.net Azetidine occupies a unique intermediate position. rsc.org

Table 1: Comparative Ring Strain Energies of Azacyclic Systems

CompoundRing SizeRing Strain Energy (kcal/mol)Relative ReactivityRelative Stability
Aziridine3~27.7Very HighLow
Azetidine 4 ~25.4 High Moderate
Pyrrolidine5~5.4LowHigh
Piperidine6~0Very LowVery High

Data compiled from sources. rsc.orgresearchgate.net

This intermediate level of ring strain gives azetidine a desirable blend of properties: it is stable enough for convenient handling but reactive enough to undergo specific ring-opening and functionalization reactions under controlled conditions, a feature that is heavily exploited in organic synthesis. rsc.orgresearchwithrutgers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B8221825 Azetidine-3,3-dicarbonitrile hydrochloride

Properties

IUPAC Name

azetidine-3,3-dicarbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3.ClH/c6-1-5(2-7)3-8-4-5;/h8H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAJKTAUBCFWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Azetidine 3,3 Dicarbonitrile Hydrochloride and Analogous Azetidine Derivatives

Cyclization Strategies for Azetidine (B1206935) Ring Construction

Direct cyclization to form the azetidine ring is a fundamental approach, which can proceed through either carbon-nitrogen (C-N) or carbon-carbon (C-C) bond formation.

One of the most established and widely used methods for synthesizing azetidines is through intramolecular nucleophilic substitution, often involving the formation of a C-N bond. magtech.com.cnnih.gov This strategy typically employs a γ-amino halide or a related substrate where a nitrogen nucleophile displaces a leaving group on a carbon atom at the 3-position relative to the nitrogen. nih.gov

For instance, the cyclization of 3-amino-1-propanol derivatives is a common route. The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by the amine to form the four-membered ring. nih.gov Lanthanide (III) triflates have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a novel route to substituted azetidines. nih.govfrontiersin.org This reaction proceeds in high yields and is tolerant of various functional groups. frontiersin.org

Starting MaterialCatalyst/ReagentProductYieldRef
cis-3,4-Epoxy amineLa(OTf)33-Hydroxyazetidine derivativeHigh frontiersin.org
γ-HaloamineBaseAzetidineVariable nih.gov
3-Amino-1-propanol derivative (with leaving group)BaseAzetidineVariable nih.gov

While less common than C-N bond forming cyclizations, methods involving the formation of a C-C bond to construct the azetidine ring are also valuable. magtech.com.cn These reactions often involve intramolecular processes where a carbanion or a radical attacks an appropriate acceptor within the same molecule.

A notable example is the photochemical, radical 4-exo-dig cyclization of ynamides to form azetidines, which is promoted by copper photoredox catalysis. nih.gov This method allows for the formation of the azetidine ring with high regioselectivity. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

ReactantCatalyst/ConditionsProductYield (%)Ref
N-iodoethyl-ynamide[Cu(bcp)DPEphos]PF6, (i-Pr)2NEt, visible light2-Alkylideneazetidine~55-59 nih.gov
N-bromoethyl-ynamide[Cu(bcp)DPEphos]PF6, (i-Pr)2NEt, visible light2-Alkylideneazetidine55 nih.gov

Cycloaddition reactions provide a powerful and atom-economical approach to the azetidine core by forming two new bonds in a single step. magtech.com.cnresearchgate.net

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.govrsc.orgrsc.org However, this reaction has historically been challenging due to the rapid relaxation of the excited imine through isomerization, which competes with the desired cycloaddition. researchgate.netrsc.org

Recent advancements have overcome some of these limitations. The use of visible-light-mediated triplet energy transfer has emerged as a powerful tool. nih.govspringernature.comchemrxiv.org For example, an iridium photocatalyst can be used to activate cyclic oximes, which then undergo [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.govrsc.org This approach allows for the synthesis of highly functionalized azetidines from readily available precursors. nih.gov More recently, this strategy has been extended to acyclic oximes by matching the frontier molecular orbital energies of the alkenes and oximes, further expanding the scope of the aza-Paternò-Büchi reaction. nih.gov

Imine ComponentAlkene ComponentCatalyst/ConditionsProductRef
2-Isoxazoline-3-carboxylates (cyclic oxime)Various alkenesIridium photocatalyst, visible lightHighly functionalized azetidine nih.govrsc.org
Acyclic oximesAlkenes with matched FMO energiesVisible light, triplet energy transfer catalysisAzetidine nih.gov

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single operation by combining three or more starting materials. nih.govnih.gov A four-component strain-release-driven synthesis of functionalized azetidines has been developed. nih.govnih.gov This strategy utilizes the high reactivity of azabicyclo[1.1.0]butane. The sequence involves a nih.govnih.gov-Brook rearrangement followed by a strain-release-driven anion relay, allowing for the sequential addition of three different electrophiles to build a diverse library of 1,3,3-trisubstituted azetidines. nih.gov

Another example involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with dipolarophiles. whiterose.ac.uk For instance, silver-catalyzed 1,3-dipolar cycloaddition reactions between methyl 2-(azetidine-3-ylidene)acetate and imines derived from α-amino acid methyl esters afford azetidine-containing spirocycles in good yields. whiterose.ac.uk

Cycloaddition Reactions for Azetidine Scaffolds

Ring Transformations from Pre-existing Heterocycles

The synthesis of azetidines can also be achieved through the rearrangement or transformation of other heterocyclic systems. magtech.com.cn This can involve either ring expansion of smaller rings or ring contraction of larger ones.

A common example of ring expansion is the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide, which proceeds via a nucleophilic attack on the aziridine (B145994) ring followed by ring opening and subsequent intramolecular cyclization to yield the corresponding 1-arenesulfonylazetidines. organic-chemistry.org Ring contraction of N-sulfonylpyrrolidinones has also been reported as a route to α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Starting HeterocycleReagentProductRef
N-SulfonylaziridineDimethylsulfoxonium methylide1-Arenesulfonylazetidine organic-chemistry.org
α-Bromo N-sulfonylpyrrolidinonePotassium carbonate, nucleophilesα-Carbonylated N-sulfonylazetidine organic-chemistry.org

Synthesis via Acyclic Precursors

Building the azetidine ring from linear, non-cyclic molecules is a fundamental and widely used approach. This strategy relies on forming a key carbon-nitrogen bond to close the four-membered ring.

The most classic and direct method for azetidine synthesis is the intramolecular cyclization of γ-functionalized amino compounds, such as γ-haloamines or γ-aminoalcohols. orgsyn.org For example, the synthesis of various 1,3-disubstituted azetidines can be accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This method relies on the nucleophilic nature of the amine to displace leaving groups at the γ-position, thereby forming the C-N bond that closes the ring. Similarly, heating benzhydrylamine with 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate leads to the formation of N-benzhydrylazetidine, which can be deprotected to yield the parent azetidine. google.com

Transition-Metal Catalyzed Routes to Azetidines

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct challenging molecular architectures, and azetidines are no exception. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed reactions have emerged as a powerful tool for forming C-N bonds through the direct amination of unactivated C(sp³)–H bonds. google.com This strategy allows for the synthesis of azetidines from amine substrates containing accessible γ-C-H bonds. The reaction typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine nitrogen. organic-chemistry.org This directing group helps to position the palladium catalyst in proximity to the target C-H bond, facilitating a cyclometalation event.

The proposed catalytic cycle involves the activation of the γ-C(sp³)–H bond to form a palladacycle intermediate. Subsequent oxidation of Pd(II) to Pd(IV) and reductive elimination forms the new C-N bond, closing the azetidine ring and regenerating the Pd(II) catalyst. organic-chemistry.org This methodology is notable for its use of inexpensive reagents, relatively low catalyst loading, and predictable selectivity. google.com It has been successfully applied to construct various complex polycyclic and spirocyclic azetidine scaffolds.

Substrate TypeDirecting GroupCatalystKey Feature
Aliphatic AminesPicolinamide (PA)Palladium(II) AcetateIntramolecular amination of unactivated γ-C(sp³)–H bonds organic-chemistry.org
Cycloalkyl AminesPicolinamide (PA)Palladium(II) AcetateFormation of azabicyclic scaffolds
Table 2. Overview of Palladium-Catalyzed Azetidine Synthesis.

Titanium-mediated reactions provide another distinct route to nitrogen-containing heterocycles. The Kulinkovich reaction, traditionally used to synthesize cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, can be adapted for azetidine synthesis.

A proposed Kulinkovich-type mechanism can be used for the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. google.com In this process, a titanacyclopropane intermediate is formed in situ from a Grignard reagent. google.com This titanacyclopropane acts as a 1,2-aliphatic dianion equivalent. It then inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered azetidine ring. google.com This transformation is valuable as it can furnish structurally diverse and previously unreported NH-azetidines in a single step. google.com

Photoredox Catalysis in Azetidine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. organic-chemistry.org This methodology has been successfully applied to the synthesis of azetidines, offering novel pathways to construct and functionalize this strained ring system.

One prominent strategy is the intermolecular aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. jmchemsci.comnih.gov The direct photochemical excitation of imines often leads to competing reaction pathways, limiting the utility of this transformation. jmchemsci.comnih.gov However, the use of visible-light photocatalysts, such as iridium complexes, allows for selective activation of the alkene component via a triplet energy transfer mechanism. nih.govcore.ac.uksemanticscholar.org This approach surmounts previous limitations and provides a mild, operationally simple, and broad-scope method for synthesizing highly functionalized azetidines from readily available precursors. jmchemsci.comcore.ac.uk For instance, the reaction of 2-isoxazoline-3-carboxylates with various alkenes, mediated by an iridium photocatalyst, can produce target azetidines in yields up to 99%. core.ac.uksemanticscholar.org

Another significant application of photoredox catalysis is the generation of tertiary benzylic radicals from 3-aryl-3-carboxylic acid oxetane (B1205548) and azetidine precursors. organic-chemistry.org These radicals can undergo conjugate addition to activated alkenes, yielding medicinally relevant 3-aryl-3-alkyl substituted azetidines. organic-chemistry.org This decarboxylative alkylation strategy has been demonstrated with over 30 examples, highlighting its tolerance for sensitive polar functionalities and heterocycles. organic-chemistry.org Furthermore, photoredox catalysis has been utilized in combination with nickel catalysis for the construction of aryl aminooxetanes and in the synthesis of 1,2-oxazetidines with a free -NH group from alkynes, thiophenols, and azides. frontiersin.orgnih.gov

Table 1: Examples of Photoredox Catalysis in Azetidine Synthesis

Reaction Type Precursors Catalyst System Key Features Reference(s)
Aza Paternò–Büchi 2-Isoxazoline-3-carboxylates + Alkenes Iridium Photocatalyst Visible-light mediated, triplet energy transfer, high yields (up to 99%). jmchemsci.comcore.ac.uksemanticscholar.org
Decarboxylative Alkylation 3-Aryl-3-carboxylic acid azetidines + Activated alkenes Visible Light Photocatalyst Forms tertiary benzylic radicals, yields 3-aryl-3-alkyl azetidines. organic-chemistry.org
Aryl Aminooxetane Synthesis Not specified Photoredox + Nickel Catalysis Synergistic catalysis for C-C bond formation. frontiersin.org
Oxazetidine Synthesis Alkyne + Thiophenol + Azide (B81097) Photoredox Catalyst One-step synthesis of 1,2-oxazetidines with a free -NH group. nih.gov

Specific Approaches to 3,3-Disubstituted Azetidines

The synthesis of 3,3-disubstituted azetidines is of particular interest as these scaffolds are valuable in drug design. Traditional methods to access these structures often involve multi-step sequences or have limited functional group compatibility. google.com Modern strategies increasingly focus on the direct modification of pre-existing azetidine rings or highly controlled cyclization reactions to install two functional groups at the C3 position. google.com

Several innovative strategies have been developed to introduce geminal substituents at the C3 carbon of the azetidine ring. These methods often leverage the unique reactivity of strained-ring precursors or functionalized intermediates.

One approach involves a Friedel-Crafts arylation of N-Boc-3-aryl-3-azetidinols. frontiersin.org For example, N-Boc-azetidin-3-one can be treated with phenyllithium (B1222949) to generate N-Boc-3-phenylazetidin-3-ol, which then undergoes a Lewis acid-catalyzed (e.g., AlCl₃) reaction with an aromatic solvent like toluene (B28343) to yield the corresponding 3,3-diarylazetidine. nih.gov

A powerful and versatile strategy begins with a protected 3-haloazetidine, which can be prepared on a gram scale. google.com Treatment of a 3-iodoazetidine (B8093280) intermediate with sodium cyanide furnishes the corresponding 3-cyanoazetidine. google.com This cyano group serves a dual purpose: it is a valuable functional handle and it acidifies the C3 proton. Deprotonation with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperature generates a stabilized carbanion at the C3 position. google.com This nucleophilic intermediate can then be trapped with various electrophiles, such as alkyl halides, to afford a range of 3,3-disubstituted azetidines. google.com

Photoredox catalysis also provides a pathway for C3-disubstitution through the decarboxylative alkylation of 3-aryl-3-carboxylic acid azetidines, as previously mentioned. organic-chemistry.org Additionally, a semipinacol rearrangement of azabicyclo[1.1.0]butyl carbinols, triggered by N-activation with trifluoroacetic anhydride (B1165640) or triflic anhydride, can lead to keto 1,3,3-substituted azetidines. frontiersin.org

Table 2: Selected Strategies for C3-Disubstitution of Azetidines

Method Key Intermediate(s) Key Transformation(s) Resulting Substituents Reference(s)
Friedel-Crafts Arylation N-Boc-3-aryl-3-azetidinol Organometallic addition, Lewis acid-catalyzed arylation Two aryl groups frontiersin.orgnih.gov
Sequential Alkylation N-Boc-3-cyanoazetidine Deprotonation (LiHMDS), electrophilic trapping Cyano and alkyl/allyl groups google.com
Photoredox Alkylation 3-Aryl-3-carboxylic acid azetidine Decarboxylation to form radical, conjugate addition Aryl and alkyl groups organic-chemistry.org
Semipinacol Rearrangement Azabicyclo[1.1.0]butyl carbinol N-activation, strain-release rearrangement Keto group and two other substituents frontiersin.org

While a specific, peer-reviewed synthesis of Azetidine-3,3-dicarbonitrile (B12836431) hydrochloride is not extensively documented in the surveyed literature, a viable synthetic route can be constructed based on established methodologies for the C3-functionalization of azetidines. google.com The strategy of sequential functionalization via a C3-anion provides a logical pathway.

The synthesis would likely commence from a readily available, N-protected 3-haloazetidine, such as N-Boc-3-iodoazetidine. google.com Nucleophilic substitution with one equivalent of a cyanide source, for example, sodium cyanide in DMSO, would yield the key intermediate, N-Boc-3-cyanoazetidine. google.com

The crucial step involves the introduction of the second nitrile group. This can be achieved by deprotonating the C3 position of N-Boc-3-cyanoazetidine with a strong, non-nucleophilic base like LiHMDS in an aprotic solvent such as THF at –78 °C. google.com The resulting C3-anion, stabilized by the adjacent nitrile group, would then be quenched with an electrophilic cyanating agent. Suitable reagents for this transformation include cyanogen (B1215507) bromide or tosyl cyanide. This would furnish the protected N-Boc-azetidine-3,3-dicarbonitrile.

The final step is the deprotection of the nitrogen atom and the formation of the hydrochloride salt. Treatment of the N-Boc protected intermediate with a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol, would cleave the tert-butoxycarbonyl group, yielding the target Azetidine-3,3-dicarbonitrile hydrochloride.

The synthesis of azetidines bearing multiple nitro groups is relevant in the field of energetic materials. nih.gov The visible-light-mediated aza Paternò–Büchi reaction provides an efficient and scalable route to access densely functionalized azetidine cores that can serve as precursors for nitration. nih.gov

In one reported synthesis, a tetrasubstituted azetidine alcohol was prepared and subjected to various nitration conditions. nih.gov The goal was to nitrate (B79036) both the nitrogen atom of the ring and the hydroxyl group. However, the study found that steric hindrance around the azetidine nitrogen prevented full nitration from occurring. nih.gov While a dinitrated product (one nitro group on the nitrogen and one nitrate ester) was targeted, only partial nitration was achieved. nih.gov This highlights a significant challenge in the synthesis of such densely functionalized energetic compounds, where the compact nature of the four-membered ring can sterically shield reactive sites. nih.gov

The aza-Michael addition is a versatile and powerful method for forming C–N bonds and has been effectively applied to the synthesis of C3-functionalized azetidines. This strategy typically involves the reaction of a nitrogen nucleophile with an α,β-unsaturated carbonyl compound tethered to the azetidine ring.

A common sequence begins with an N-protected azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons (HWE) reaction with a phosphonate (B1237965) ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to generate an N-Boc-azetidin-3-ylidene)acetate. This key intermediate serves as an excellent Michael acceptor.

The subsequent aza-Michael addition is carried out by reacting the α,β-unsaturated ester with a variety of heterocyclic aliphatic or aromatic amines. The reaction is often catalyzed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This sequence allows for the introduction of diverse functionalities at the C3 position, tethered through a nitrogen atom, leading to novel heterocyclic amino acid derivatives. For example, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine itself yields a 1,3′-biazetidine derivative. This methodology provides a simple and efficient route to complex 3,3-disubstituted azetidines where one substituent is an acetoxymethyl group and the other is a cycloaminyl group.

Scalability Considerations in Azetidine Synthesis

The transition of a synthetic route from laboratory scale to gram scale or larger is a critical consideration for practical applications, particularly in medicinal and materials chemistry. Several methodologies for azetidine synthesis have been developed with scalability in mind.

The use of continuous-flow reactors offers significant advantages for scalability, providing better control over reaction parameters like temperature and mixing, which can lead to improved yields and safety, especially for exothermic reactions. A rapid continuous-flow process for the synthesis of azetidinium salts from secondary amines and epichlorohydrin (B41342) has been shown to be more efficient and faster than the corresponding batch reaction, making it suitable for scaled-up production.

Photochemical methods, such as the visible-light-mediated aza Paternò–Büchi reaction, have also been shown to be scalable. nih.govnih.gov The operational simplicity and mild conditions of this reaction facilitate its application on a larger scale for producing unique azetidine products. nih.govnih.gov

Reactivity and Chemical Transformations of Azetidine 3,3 Dicarbonitrile Hydrochloride

Ring-Opening Reactions of Azetidines

The significant reactivity of azetidines is largely driven by their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for unique chemical transformations that can be triggered under specific conditions. rsc.orgrsc.org

The four-membered ring of azetidine (B1206935) is prone to cleavage at the carbon-nitrogen bonds, a process driven by the release of inherent ring strain. rsc.orgrsc.orgnih.gov This cleavage is often facilitated by the activation of the nitrogen atom. Quaternization of the azetidine nitrogen, for example by reaction with alkyl halides or acyl chlorides, makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack, leading to ring cleavage. researchgate.net This process can even occur spontaneously, with azetidines as free bases sometimes undergoing spontaneous oligomerization involving ring cleavage. researchgate.net

Acidic conditions can also promote ring-opening. researchgate.net An intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines under acidic pH, where a pendant amide group acts as an internal nucleophile. nih.gov The rate of cleavage is often determined by the rate at which the azetidine nitrogen is quaternized. researchgate.net

Nucleophilic ring-opening of the activated azetidine ring is a key pathway to highly functionalized acyclic amines. researchgate.net When azetidines containing a basic ring nitrogen are exposed to alkyl bromides or acyl chlorides, they can undergo facile ring cleavage to produce 3-halo-1-aminopropane derivatives. researchgate.net

Site-selective nucleophilic ring-opening of azetidinium salts, derived from 2-arylazetidine-2-carboxylic acid esters, with halide anions has been demonstrated to yield γ-amino tertiary alkyl halides. researchgate.net This transformation underscores the utility of strain-release-driven reactions in synthesizing complex acyclic molecules from cyclic precursors.

Ring expansion reactions represent a powerful application of azetidine chemistry, providing access to larger, more common nitrogen-containing heterocycles like pyrrolidines and piperidines. bohrium.comresearchgate.net These transformations are often driven by the energetic favorability of forming a less-strained five- or six-membered ring from the four-membered precursor. bohrium.com

One common mechanism involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain, leading to a bicyclic azetidinium intermediate. bohrium.comresearchgate.netnih.gov This strained intermediate is then opened by an external nucleophile, resulting in a ring-expanded product. bohrium.comresearchgate.net The regioselectivity of the nucleophilic attack can be influenced by substituents on the azetidine ring and the nature of the nucleophile, sometimes leading to mixtures of products (e.g., pyrrolidines and azepanes). nih.gov

Another pathway for ring expansion involves the formation of azetidinium ylides, typically generated from the reaction of azetidine carboxylate esters with metallocarbenes. nih.gov These ylides can undergo an efficient bohrium.comresearchgate.net-shift, which expands the four-membered ring to a five-membered pyrrolidine (B122466) ring. nih.gov This method has been successfully applied to the synthesis of pyrrolizidine (B1209537) alkaloids. nih.gov

Starting MaterialKey IntermediateProduct(s)Driving ForceReference
Azetidines with 3-hydroxypropyl side chain1-Azonia-bicyclo[3.2.0]heptanePyrrolidines and/or AzepanesStrain release nih.gov
Azetidine carboxylate estersAzetidinium ylidePyrrolidines bohrium.comresearchgate.net-shift rearrangement nih.gov
Bicyclic azetidiniums1-Azabicyclo[2,n,0]alkanesPyrrolidines, Piperidines, AzepanesNucleophilic ring-opening bohrium.comresearchgate.net

Reactivity of the Dinitrile Functionality at C3

The geminal dinitrile group at the C3 position of the azetidine ring is a versatile functional handle. The nitrile group is highly polarized and possesses an electrophilic carbon atom, making it susceptible to nucleophilic attack. nih.govlibretexts.org Its ability to be transformed into various other functional groups, such as amines and carboxylic acids, significantly broadens the synthetic utility of azetidine-3,3-dicarbonitrile (B12836431). nih.gov

The nitrile groups can undergo a variety of chemical transformations common to organonitriles.

Hydrolysis: Under acidic conditions, nitriles can be hydrolyzed. The reaction proceeds via nucleophilic attack of water on the protonated nitrile, eventually forming a carboxylic acid and an ammonium (B1175870) ion after passing through an amide intermediate. libretexts.org In the case of azetidine-3,3-dicarbonitrile, this would lead to the formation of an azetidine-3,3-dicarboxylic acid derivative.

Reduction: Nitriles can be reduced to primary amines using various reducing agents. A common method involves the use of diisobutylaluminium hydride (DIBAL-H), which, when used in a controlled manner at low temperatures, can reduce nitriles to aldehydes after hydrolysis of the intermediate imine-aluminum complex. libretexts.org Reduction of the nitrile in a bicyclic azetidine was a key step in the synthesis of an antimalarial compound. nih.gov More powerful reducing agents would lead to the corresponding primary amine.

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents like Grignard reagents. This reaction initially forms an imine anion, which upon hydrolysis yields a ketone. libretexts.org Furthermore, biological nucleophiles such as the thiol group of cysteine residues can react with nitriles to form a thioimidate adduct, a reaction of interest in the context of covalent inhibitors. nih.gov

TransformationReagentsIntermediateFinal ProductReference
Acid-Catalyzed HydrolysisH3O+Protonated AmideCarboxylic Acid libretexts.org
Reduction to Aldehyde1) DIBAL-H, -78°C; 2) H2OImine-Aluminum ComplexAldehyde libretexts.org
Reduction to AmineDIBAL (in excess)DiaminePrimary Amine nih.gov
Addition of Grignard Reagent1) R-MgBr; 2) H3O+ImineKetone libretexts.org
Addition of ThiolCysteineThioimidateThiazoline nih.gov

Influence of Geminal Dinitrile Groups on Ring Reactivity

The geminal dinitrile groups at the C3 position exert a profound influence on the reactivity of the azetidine ring, primarily through their strong electron-withdrawing inductive effect. This effect significantly modulates the electron density throughout the four-membered ring system.

One of the key consequences of this electronic arrangement is the increased acidity of the protons at the C2 and C4 positions relative to an unsubstituted azetidine. The electron-withdrawing nature of the cyano groups helps to stabilize the conjugate base that would be formed upon deprotonation at these positions, making them more susceptible to abstraction by a suitable base.

Furthermore, the dinitrile substitution is expected to influence the nucleophilicity of the ring nitrogen. While the nitrogen atom in a free azetidine is nucleophilic, in Azetidine-3,3-dicarbonitrile hydrochloride, the nitrogen exists as an ammonium salt, rendering it non-nucleophilic. Even in the deprotonated form, the electron-withdrawing effect of the dinitrile groups would decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to simple alkyl-substituted azetidines.

The presence of these bulky and polar groups at C3 also introduces steric considerations that can direct the approach of reagents in substitution or ring-opening reactions.

Functionalization of this compound

The functionalization of this compound can be approached by targeting the ring system itself or by modifying the dinitrile groups. The hydrochloride form implies that the ring nitrogen is protonated, which will influence its reactivity in many transformations.

Electrophilic and Nucleophilic Substitutions on the Ring System

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the azetidine ring is generally not a feasible reaction pathway due to the saturated nature of the ring and the deactivating influence of the protonated nitrogen and the geminal dinitrile groups. Reactions would likely require prior deprotonation to generate a carbanion, which could then react with an electrophile.

Nucleophilic Substitution: Nucleophilic attack on the azetidine ring carbons is a more plausible transformation, often leading to ring-opening. Due to the electron-withdrawing nature of the geminal dinitrile groups, the C2 and C4 positions are rendered more electrophilic and thus more susceptible to attack by nucleophiles. The course of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles could potentially open the strained four-membered ring.

For instance, the reaction with a strong base could lead to deprotonation at C2 or C4 followed by elimination, or it could initiate a ring-opening cascade. The specific regioselectivity of nucleophilic attack would be a subject of interest for further investigation.

Radical Functionalization Strategies (e.g., Giese-type Conjugate Additions)

While radical functionalization of azetidines is a developing area of research, specific studies on this compound are not widely reported. In principle, radical reactions could offer a pathway for C-H functionalization at the C2 and C4 positions. A Giese-type conjugate addition is conceptually not directly applicable to the saturated azetidine ring itself. However, if a derivative with an adjacent unsaturation were prepared, this type of reaction could be envisioned.

Alternatively, radical generation at one of the ring carbons could be initiated by a radical initiator, followed by trapping with a suitable radical acceptor. The stability of the resulting radical intermediate would be a key factor in determining the feasibility of such a transformation. The electron-withdrawing nitrile groups might disfavor the formation of a radical at the adjacent C2 and C4 positions.

Derivatization of the Dinitrile Groups

The geminal dinitrile groups offer a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield a variety of products. Partial hydrolysis could lead to the formation of a cyano-carboxamide or a cyano-carboxylic acid derivative. Complete hydrolysis would be expected to produce an azetidine-3,3-dicarboxylic acid.

Reduction: The nitrile groups are susceptible to reduction by various reducing agents. Catalytic hydrogenation or treatment with metal hydrides like lithium aluminum hydride would be expected to reduce the nitriles to primary amines, yielding an azetidine-3,3-bis(aminomethyl) derivative.

Cycloaddition Reactions: The nitrile groups can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, reaction with an azide (B81097) would lead to the formation of a bis-tetrazole derivative, while reaction with a nitrile oxide could yield a bis-oxadiazole. These transformations provide a powerful method for the construction of heterocyclic systems appended to the azetidine core.

Reactions with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond of the nitriles. Subsequent hydrolysis of the intermediate imine would lead to the formation of ketones, providing a route to azetidine-3,3-diacyl derivatives.

The following table summarizes some potential derivatization reactions of the dinitrile groups:

Reagent(s)Product Type
H₃O⁺, heatDicarboxylic acid
H₂/Pd, or LiAlH₄Diamine
NaN₃Bis-tetrazole
R-CNOBis-oxadiazole
1. R-MgBr, 2. H₃O⁺Diketone

These potential transformations highlight the synthetic utility of this compound as a building block for the synthesis of more complex and functionally diverse azetidine derivatives. Further experimental studies are needed to fully explore the reactivity and synthetic potential of this compound.

Based on a comprehensive review of available scientific literature, detailed mechanistic investigations focusing specifically on the chemical compound This compound are not extensively reported. Research into the broader field of azetidine chemistry is prevalent; however, specific studies elucidating reaction mechanisms, ring-opening processes, catalytic cycles, reaction pathways, and reactive intermediates involving this particular dinitrile-substituted azetidine hydrochloride are not found in the provided search results.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly pertaining to "this compound" for the specified outline points. General information on azetidine chemistry cannot be substituted, as per the strict adherence required to the subject compound.

Advanced Applications of Azetidine 3,3 Dicarbonitrile Hydrochloride in Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The structure of azetidine-3,3-dicarbonitrile (B12836431) hydrochloride offers multiple points for chemical modification, rendering it a powerful building block in organic synthesis. The azetidine (B1206935) ring itself is a desirable scaffold in medicinal chemistry, providing a rigid, three-dimensional element to molecules, which can lead to improved binding affinity with biological targets. nih.gov The secondary amine in the hydrochloride salt can be deprotected and subsequently functionalized through N-alkylation or N-acylation, allowing for its incorporation into larger molecular frameworks. youtube.com

The gem-dinitrile group at the C3 position is a particularly reactive functional handle. Nitriles are valuable intermediates in organic synthesis, capable of being transformed into a wide array of other functional groups, including carboxylic acids, amides, and amines. researchgate.netacs.orgwikipedia.org The presence of two nitrile groups on the same carbon atom enhances the acidity of the C-H bonds at the adjacent C2 and C4 positions, facilitating deprotonation and subsequent alkylation or condensation reactions. Furthermore, the nitrile groups themselves can participate in various cycloaddition reactions or be hydrolyzed to form gem-diacids or their derivatives, which are valuable precursors for more complex structures.

The reactivity of this building block allows for its use in diversity-oriented synthesis to create libraries of compounds for drug discovery and other applications. The combination of the strained ring system and the versatile nitrile functionalities provides a platform for accessing novel chemical space.

Synthesis of Spirocyclic and Fused Azetidine Systems

Spirocyclic and fused ring systems are of great interest in medicinal chemistry as they introduce conformational rigidity and novel three-dimensional shapes. Azetidine-3,3-dicarbonitrile hydrochloride is a promising starting material for the synthesis of such complex architectures.

Spirocyclic Systems: The secondary amine of the azetidine can be functionalized with a chain containing an electrophilic center. Subsequent intramolecular cyclization can lead to the formation of a spirocyclic system where another ring shares the nitrogen atom with the azetidine. Alternatively, the gem-dinitrile group can be transformed into a diol, which can then be used to form a spirocyclic ketal or other related structures. The synthesis of multifunctional spirocycles has been achieved from various cyclic starting materials, highlighting the general applicability of such strategies. rsc.org

Fused Systems: The gem-dinitrile functionality is a key precursor for the construction of fused ring systems. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can be employed to form a new five- or six-membered ring fused to the azetidine core. This reaction would involve the deprotonation of an adjacent carbon and subsequent attack on one of the nitrile groups, leading to an enamine that can tautomerize to form a stable, fused heterocyclic system. The synthesis of azetidine-fused 8-membered rings has been demonstrated through ring-closing metathesis, showcasing another viable strategy for creating fused systems from appropriately functionalized azetidines. nih.gov

Synthetic StrategyTarget SystemKey Transformation
Intramolecular N-alkylation/acylationSpirocyclicCyclization onto a pendant electrophile
Gem-dinitrile conversion to diolSpirocyclicKetal formation
Thorpe-Ziegler ReactionFusedIntramolecular dinitrile condensation

Precursors for Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral azetidine derivatives are highly sought after for their applications as chiral auxiliaries and ligands in asymmetric catalysis. scilit.comsemanticscholar.org The rigid four-membered ring can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions.

This compound can serve as a precursor to a variety of chiral ligands. The synthesis of enantiomerically pure azetidines can be achieved through various methods, including the use of chiral starting materials or asymmetric cyclization reactions. nih.govnih.govnih.gov Once the chiral azetidine core is obtained, the dinitrile group can be elaborated into functionalities suitable for metal coordination. For example, reduction of the nitriles to primary amines would yield a chiral tetradentate ligand precursor. Alternatively, hydrolysis to the corresponding diacid would provide a chiral dicarboxylate ligand.

The use of chiral auxiliaries is another important aspect of asymmetric synthesis. scilit.com A chiral azetidine derivative, obtained from this compound, could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the chiral auxiliary can be cleaved and recovered. The diverse reactivity of the nitrile groups allows for the synthesis of a wide range of such auxiliaries.

ApplicationKey Functional GroupPotential Transformation of Dinitrile
Chiral LigandAmines, Carboxylic AcidsReduction, Hydrolysis
Chiral AuxiliaryAmides, EstersPartial Hydrolysis, Alcoholysis

Incorporation into Advanced Materials

The unique electronic and structural properties of azetidine derivatives make them attractive candidates for incorporation into advanced materials.

The introduction of an azetidine ring into fluorophores has been shown to enhance their photophysical properties, leading to brighter and more photostable fluorescent dyes. These improvements are often attributed to the rigid, sp3-hybridized nature of the azetidine, which can suppress non-radiative decay pathways. Azetidine-containing dyes have shown promise for various bioimaging applications.

The dinitrile groups in this compound are strong electron-withdrawing groups. When incorporated into a donor-acceptor type fluorophore, these groups can significantly modulate the electronic structure of the molecule. This can lead to a red-shift in the emission wavelength and potentially enhance other desirable properties such as quantum yield and two-photon absorption cross-section. The azetidine scaffold serves to rigidly hold the dinitrile acceptor in a specific orientation relative to the donor part of the fluorophore, which can be advantageous for optimizing its performance.

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The performance of these materials is highly dependent on their molecular structure and electronic properties. Nitrile-containing compounds have been investigated as electron-acceptor moieties in dye-sensitized solar cells due to the high polarity and electronegativity of the cyano group. nih.gov

This compound could be a valuable building block for the synthesis of novel organic semiconductors. The electron-withdrawing dinitrile group can act as an n-type (electron-accepting) component, while the azetidine ring can serve as a rigid, insulating linker to connect different parts of a conjugated molecule. The defined geometry of the azetidine ring can help to control the solid-state packing of the material, which is a critical factor for efficient charge transport.

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The performance of these materials is related to their density, heat of formation, and oxygen balance. Azetidine-based compounds have been explored as energetic materials due to the high ring strain of the four-membered ring, which contributes to a higher heat of formation. nih.gov

While many existing energetic azetidines are based on nitro groups, the high nitrogen content of this compound makes it an interesting candidate for this application. The two nitrile groups and the azetidine nitrogen contribute a significant amount of nitrogen to the molecule, which upon decomposition would form stable nitrogen gas (N₂), releasing a large amount of energy. The gem-dinitrile group can also act as an oxidant, contributing to a more favorable oxygen balance, especially if other oxygen-containing functionalities are introduced into the molecule.

Material TypeRole of Azetidine RingRole of Dinitrile Group
Fluorescent DyesRigid scaffold, suppresses non-radiative decayElectron-withdrawing acceptor
SemiconductorsRigid linker, controls packingn-type (electron-accepting) component
Energetic MaterialsHigh ring strain, increases heat of formationHigh nitrogen content, oxidant

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization is a pivotal strategy in medicinal chemistry and materials science, enabling the modification of complex molecules at a late point in their synthesis to generate a library of analogs for structure-activity relationship (SAR) studies. For this compound, both the azetidine ring and the geminal dinitrile moiety offer opportunities for such diversification. These modifications can be broadly categorized into two main areas: functionalization of the azetidine nitrogen and transformation of the nitrile groups.

Functionalization of the Azetidine Nitrogen

The secondary amine within the azetidine ring is a prime handle for late-stage modifications. Its reactivity allows for a variety of transformations, assuming the initial hydrochloride salt is neutralized or the reaction conditions are compatible.

One common strategy involves N-alkylation or N-arylation. Following deprotection or neutralization of the hydrochloride, the free secondary amine can react with a range of electrophiles. This allows for the introduction of diverse substituents, which can significantly alter the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability.

Another powerful technique for late-stage functionalization is N-acylation or N-sulfonylation. Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can introduce amide, sulfonamide, or urea (B33335) functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, influencing the molecule's binding affinity to biological targets.

Table 1: Potential Late-Stage Functionalization Reactions at the Azetidine Nitrogen

Reaction TypeReagents and ConditionsPotential New Functionality
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Introduction of alkyl or substituted alkyl groups
N-ArylationAryl halide, Palladium catalyst, Base (e.g., Cs₂CO₃)Introduction of aryl or heteroaryl groups
N-AcylationAcyl chloride or anhydride (B1165640), Base (e.g., Pyridine, Et₃N)Formation of an amide bond
N-SulfonylationSulfonyl chloride, Base (e.g., Pyridine, Et₃N)Formation of a sulfonamide bond
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)Formation of a substituted N-alkyl group

Diversification of the Geminal Dinitrile Group

The 3,3-dicarbonitrile moiety is a versatile functional group that can be transformed into a variety of other functionalities, providing a rich avenue for molecular diversification.

Hydrolysis Reactions: The geminal dinitriles can undergo hydrolysis under acidic or basic conditions. Partial hydrolysis can potentially yield a cyano-carboxamide or a cyano-carboxylic acid. Complete hydrolysis would lead to a 3,3-dicarboxylic acid derivative. A more synthetically useful transformation is the hydrolysis of the dinitrile to a ketone, which can be achieved under specific conditions, providing a key carbonyl functional group for further modifications.

Reduction Reactions: The nitrile groups are susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitriles to primary amines. The resulting gem-diamine is often unstable and may undergo further reactions, but under controlled conditions, it could provide access to novel amine derivatives.

Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions to form various heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. This transformation offers a way to introduce a significantly different and often more metabolically stable acidic group.

Table 2: Potential Diversification Reactions of the 3,3-Dicarbonitrile Moiety

Reaction TypeReagents and ConditionsPotential New Functionality
Hydrolysis to KetoneH₂O, Acid or Base catalyst, Elevated temperatureAzetidin-3-one core
Reduction to DiamineLiAlH₄ or H₂, Catalyst (e.g., Raney Ni)Azetidine-3,3-diyldimethanamine
Cycloaddition to TetrazoleSodium azide (B81097) (NaN₃), Lewis acid (e.g., ZnCl₂) or Brønsted acidBis(1H-tetrazol-5-yl)azetidine derivative

It is important to note that the strained nature of the azetidine ring must be considered when planning these transformations, as harsh reaction conditions could potentially lead to ring-opening or other undesired side reactions. The choice of reagents and reaction conditions should be carefully selected to ensure the integrity of the azetidine core is maintained throughout the late-stage functionalization process. While these strategies are based on the known reactivity of azetidines and geminal dinitriles, their application to this compound would require experimental validation to determine the optimal conditions and assess the stability of the resulting derivatives.

Emerging Research Directions in Azetidine Chemistry

Development of Novel and Efficient Synthetic Routes for Azetidine-3,3-dicarbonitrile (B12836431) Hydrochloride

While the direct synthesis of Azetidine-3,3-dicarbonitrile hydrochloride is not extensively documented in dedicated literature, its structure invites the application of modern synthetic strategies to move beyond presumed classical multi-step sequences. Traditional routes to functionalized azetidines often involve intramolecular cyclization of 1,3-amino alcohols or haloamines, which can require harsh conditions and exhibit limited functional group tolerance. researchgate.net

Emerging research focuses on more direct and efficient methods. One promising direction is the application of photocatalysis, such as the aza Paternò-Büchi reaction, which involves a [2+2] photocycloaddition between an imine and an alkene to construct the azetidine (B1206935) core. rsc.orgrsc.org This visible-light-mediated approach offers mild reaction conditions and the potential for high stereocontrol, which could be adapted for precursors to the target molecule. nih.gov Another advanced strategy is the use of transition-metal catalysis, including palladium-catalyzed intramolecular C-H amination, to form the strained ring with high efficiency. rsc.orgorganic-chemistry.org Furthermore, copper-catalyzed radical cyclization of ynamides has recently been reported as a general method for producing highly substituted azetidines, showcasing the power of radical pathways to achieve otherwise difficult transformations. nih.gov

Parameter Hypothetical Traditional Route Potential Novel Photocatalytic Route
Key Transformation Intramolecular nucleophilic substitution[2+2] Photocatalytic Cycloaddition
Starting Materials 1,3-dihalo-2,2-dicyanopropane + AmineDicyanovinylidene precursor + Imine
Reagents/Conditions Strong base, high temperaturePhotocatalyst (e.g., Ir or Ru complex), visible light, room temperature
Potential Advantages Utilizes simple starting materialsHigh efficiency, mild conditions, potential for stereocontrol, high functional group tolerance
Potential Challenges Harsh conditions, potential side reactionsSubstrate scope, catalyst cost

This table presents a conceptual comparison between a classical approach and a potential modern synthetic strategy for assembling the core structure of Azetidine-3,3-dicarbonitrile.

Exploration of Undiscovered Reactivity Modes

The reactivity of azetidines is largely governed by their inherent ring strain (approx. 25.4 kcal/mol), making them susceptible to ring-opening reactions that are less favorable in larger, unstrained heterocycles like pyrrolidines. rsc.orgrsc.org This strain-driven reactivity is a key area of exploration. For this compound, research can diverge into two main pathways: reactions involving the azetidine ring and transformations of the gem-dinitrile group.

Ring-Based Reactivity : The strained N-C bonds can be cleaved under appropriate conditions, providing access to linear, functionalized propane (B168953) derivatives. This can be triggered by various nucleophiles or through reductive/oxidative processes, offering a route to complex acyclic amines that would be difficult to synthesize otherwise. beilstein-journals.org Direct C-H functionalization at the C2 and C4 positions, guided by a directing group, is another frontier, allowing for the late-stage introduction of substituents onto the pre-formed ring. rsc.org

Functional Group Reactivity : The gem-dinitrile moiety is a versatile functional group. Its two nitrile groups can be strategically transformed. For instance, partial or complete hydrolysis would yield a cyano-carboxylic acid or a dicarboxylic acid, respectively. Catalytic reduction could transform the dinitrile into a diamine, creating a valuable monomer for polymerization. Furthermore, the nitrile groups can participate in cycloaddition reactions, serving as precursors for various nitrogen-containing heterocycles like tetrazoles or oxadiazoles, thereby expanding the molecular complexity. nih.gov

Reaction Type Reagents/Conditions Potential Product Class Significance
Ring Opening Strong nucleophiles, Lewis acidsFunctionalized 1,3-diaminopropanesAccess to complex linear amines
Nitrile Reduction Catalytic hydrogenation (e.g., H₂, Raney Ni)Azetidine-3,3-bis(aminomethyl)Precursor for polyamides, chelating agent
Nitrile Hydrolysis Acid or base catalysisAzetidine-3,3-dicarboxylic acidBioisostere of amino acids, ligand for metal complexes
[3+2] Cycloaddition Sodium azide (B81097) (NaN₃)Bis-tetrazolyl azetidineHigh-nitrogen energetic materials, ligands

This table outlines potential, unexplored reactions of this compound and their synthetic utility.

Integration with Sustainable Chemical Methodologies

Modern organic synthesis places a strong emphasis on sustainability, focusing on reducing waste, energy consumption, and the use of hazardous materials. The synthesis and functionalization of azetidines are well-suited for integration with green chemistry principles.

Flow Chemistry: Continuous flow technology is particularly advantageous for handling reactive intermediates and improving reaction control. nih.govuc.pt The synthesis of functionalized azetidines involving highly reactive species, such as organolithiums, has been successfully demonstrated in flow reactors. nih.govuniba.it This technology allows for precise control over temperature and reaction time, minimizes risks associated with exothermic reactions, and facilitates safer scaling-up compared to traditional batch processes. researchgate.net

Green Solvents: The choice of solvent is a critical component of green chemistry. Research into azetidine synthesis has shown the successful application of environmentally benign solvents. For example, cyclopentyl methyl ether (CPME) has been used as a greener alternative to traditional ethereal solvents like THF for the functionalization of azetidines under flow conditions. uniba.it

Photochemistry: As mentioned, photochemical methods like the aza Paternò-Büchi reaction utilize light, a traceless and sustainable reagent, to drive chemical transformations, often at ambient temperatures, thereby reducing the energy footprint of the synthesis. nih.govchemrxiv.org

Advancements in Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

The unambiguous characterization of strained, conformationally distinct molecules like this compound relies on advanced spectroscopic methods. While standard techniques like 1H and 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) are foundational for confirming its basic structure, more sophisticated techniques are needed to probe its finer details and reaction dynamics.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the definitive assignment of all proton and carbon signals, especially for substituted derivatives. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the three-dimensional structure and preferred conformation of the puckered azetidine ring. Furthermore, specialized techniques like 15N NMR could be employed to probe the electronic environment of the ring nitrogen. nih.gov

In-Situ Spectroscopy: To understand reaction mechanisms, in-situ spectroscopic methods are invaluable. Techniques like ReactIR (FTIR spectroscopy) or process NMR can monitor the concentration of reactants, intermediates, and products in real-time. This data is crucial for optimizing reaction conditions in flow chemistry and for identifying transient, unstable intermediates that provide mechanistic insight into how the azetidine ring is formed or how it reacts.

Mass Spectrometry and Computational Chemistry: Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which helps in confirming the connectivity of the molecule. When combined with computational modeling, such as Density Functional Theory (DFT) calculations, spectroscopic data can be predicted and compared with experimental results to validate structural assignments and rationalize observed reactivity and regioselectivity. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural features of this compound make it a promising candidate for creating novel materials with tailored properties.

Energetic Materials: Azetidine-based compounds are actively being explored as next-generation energetic materials. The inherent strain of the four-membered ring contributes to a high positive heat of formation, a desirable characteristic for energetic compounds. chemrxiv.orgresearchgate.net The high nitrogen content of the gem-dinitrile group further enhances energy density. This compound could serve as a precursor to novel melt-castable explosives or propellants, analogous to the well-studied 3,3-dinitroazetidine. nih.gov

Q & A

Synthesis and Optimization

Basic: What are common synthetic routes for azetidine-3,3-dicarbonitrile hydrochloride, and how can reaction yields be maximized? Azetidine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For dicarbonitrile analogs, precursors like pyrazine-2,3-dicarbonitriles are modified using nucleophiles (amines, thiols) under controlled conditions. High yields are achieved by using excess nucleophiles and optimizing reaction time/temperature. For example, CsF can enhance nucleophilicity in low-reactivity scenarios .

Advanced: How can intermediates with similar retention factors (Rf) be isolated during synthesis? Separation challenges arise when intermediates have overlapping Rf values on TLC. Employ orthogonal purification techniques, such as column chromatography with gradient elution or preparative HPLC. In cases where isolation is impractical (e.g., compound 6 in pyrazine synthesis), proceed with one-pot reactions to bypass intermediate isolation .

Characterization and Analytical Methods

Basic: What analytical techniques are essential for characterizing this compound? Standard methods include NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and mass spectrometry for molecular weight validation. X-ray crystallography may resolve stereochemistry, as demonstrated in lactosamine hydrochloride studies .

Advanced: How can spectral overlaps in NMR or impurities in HPLC be resolved? For complex spectra, use 2D NMR (e.g., COSY, HSQC) to assign signals. Impurities in HPLC can be minimized via optimized mobile phases (e.g., acetonitrile/water gradients) or derivatization. Cross-reference with computational models to predict spectral patterns .

Safety and Handling Protocols

Basic: What safety protocols are critical when handling azetidine derivatives? Follow OSHA guidelines: use PPE (gloves, goggles), work in a fume hood, and maintain an eye-wash station. Train personnel on emergency procedures (e.g., skin/eye exposure protocols) and review SDS documents for specific hazards .

Advanced: How to design safety protocols for novel azetidine analogs with undefined toxicity? Assume higher hazard potential for new derivatives. Conduct preliminary toxicity assays (e.g., Ames test) and implement containment measures (e.g., double-gloving, negative-pressure environments). Document deviations from SOPs with PI approval .

Biological Activity Evaluation

Basic: How to design in vitro assays for screening this compound’s bioactivity? Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls. For antitumor potential, reference methodologies from benzoquinazoline derivatives, which involve MTT assays and IC50 calculations .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics? Rodent models (e.g., burn injury models for hydrogel delivery systems) can assess bioavailability and toxicity. Monitor plasma concentrations via LC-MS and adjust formulations (e.g., hydrogels) to enhance stability .

Data Interpretation and Troubleshooting

Basic: How to address inconsistent reaction yields in azetidine synthesis? Identify variables (e.g., nucleophile reactivity, solvent polarity) through factorial design experiments. For example, failed diphenylamine substitutions may require alternative bases (DBU) or solvents (THF over DMF) .

Advanced: How to statistically validate contradictory biological data? Apply ANOVA or t-tests to compare replicates. Use systematic reviews (Cochrane guidelines) to assess bias and heterogeneity in data. Ensure experimental milestones align with predefined objectives .

Mechanistic and Computational Studies

Basic: What computational tools predict reaction mechanisms for azetidine derivatives? Density functional theory (DFT) calculates transition states and intermediates. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, as seen in antitumor compound studies .

Advanced: How to validate computational predictions experimentally? Combine in silico results with kinetic studies (e.g., Arrhenius plots) or isotopic labeling. For example, X-ray crystallography of enzyme-ligand complexes confirms docking predictions .

Notes

  • References : Avoid unreliable sources (e.g., BenchChem). Prioritize peer-reviewed journals and institutional guidelines.
  • Methodology : Emphasize reproducibility by documenting conditions (e.g., solvent ratios, temperature gradients) and citing primary literature .
  • Safety : Regularly update protocols based on new hazard data (e.g., SDS revisions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.